molecular formula C15H33N3 B5714257 N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B5714257
M. Wt: 255.44 g/mol
InChI Key: ZUSIUVHZBJNIPB-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with appropriate alkyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction temperature is usually maintained between 50-80°C to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts such as palladium or nickel can also be employed to facilitate the alkylation reactions. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium or nickel catalysts, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various amides, ketones, secondary amines, and substituted piperidine derivatives.

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler diamine with similar structural features but lacking the piperidine ring.

    N-Methylethylenediamine: Another diamine with a methyl group, used in similar applications but with different reactivity.

    N,N-Diethyl-2-methoxy-N-methylethan-1-aminium: A related compound with different substituents, used in various chemical processes.

Uniqueness

N’,N’-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine is unique due to its piperidine ring and the specific arrangement of alkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3/c1-5-10-18-11-8-15(9-12-18)16(4)13-14-17(6-2)7-3/h15H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSIUVHZBJNIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N(C)CCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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